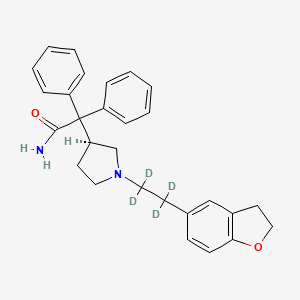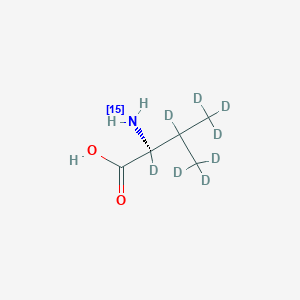
Darifenacin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence by acting as a competitive muscarinic receptor antagonist. The deuterated form, this compound, is often used as an internal standard in bioanalytical methods, particularly in mass spectrometry, to quantify Darifenacin levels in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin-d4 involves the incorporation of deuterium atoms into the Darifenacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium incorporation and overall quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Darifenacin-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of Darifenacin.
Biology: In studies investigating the pharmacokinetics and metabolism of Darifenacin.
Medicine: In clinical trials and bioequivalence studies to ensure accurate measurement of Darifenacin levels in biological samples.
Industry: In the development and quality control of pharmaceutical formulations containing Darifenacin
Wirkmechanismus
Darifenacin-d4, like its non-deuterated counterpart, acts as a competitive antagonist of the muscarinic M3 receptor. This receptor is primarily responsible for mediating bladder muscle contractions. By blocking the M3 receptor, this compound reduces the urgency to urinate, making it effective in treating overactive bladder conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Trospium: A quaternary ammonium compound that also acts as a muscarinic receptor antagonist.
Vibegron: A beta-3 adrenergic agonist used for similar indications
Uniqueness
Darifenacin-d4 is unique due to its deuterated nature, which provides advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in bioanalytical research .
Eigenschaften
Molekularformel |
C28H30N2O2 |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
2,2-diphenyl-2-[(3S)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1/i13D2,16D2 |
InChI-Schlüssel |
HXGBXQDTNZMWGS-JBAXBHDASA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N |
Kanonische SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)






![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)





